(S)-2-Aminodecanoic acid
Overview
Description
Amino acids are organic compounds that contain an amino group (-NH2) and a carboxylic acid group (-COOH). They are the building blocks of proteins and play a crucial role in many biological processes .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by hydrolysis. The specific methods can vary depending on the particular amino acid being synthesized .
Molecular Structure Analysis
The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable side chain (R group) that determines the identity of the amino acid .
Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including acid-base reactions, where they can act as both acids and bases due to the presence of the amino and carboxylic acid groups . They can also participate in peptide bond formation, which links amino acids together to form proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids are influenced by their molecular structure. These properties include solubility in water, melting and boiling points, and reactivity. The side chain (R group) of an amino acid can greatly influence these properties .
Scientific Research Applications
Asymmetric synthesis of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) and its derivatives is achievable through alkylation of chiral nucleophilic glycine equivalent with n-octyl bromide, showing potential for large-scale production due to excellent yield and diastereoselectivity (Fu et al., 2020).
The compound is identified as a component in microginin, an angiotensin-converting enzyme inhibitor, indicating its relevance in the development of therapeutic agents (Bunnage et al., 1995).
(S)-2-Aminodecanoic acid plays a role in the expanded genetic code, contributing to the synthesis and evolution of noncanonical biopolymers, thereby aiding in protein function probing, imaging, and precise engineering of therapeutics (Chin, 2017).
Biocatalytic, stereoselective deuteration of α-amino acids, including (S)-2-aminodecanoic acid, is significant for producing labeled pharmaceutical agents and tools for biological system studies (Chun & Narayan, 2020).
The microbial degradation of poly(amino acid)s, to which (S)-2-aminodecanoic acid belongs, has applications in medical, pharmaceutical, and environmental fields due to their biocompatibility and synthesis from renewable resources (Obst & Steinbüchel, 2004).
The compound also finds application in the development of ‘green’ corrosion inhibitors, suggesting its potential in industrial applications (Ghareba & Omanovic, 2010).
Its relevance in proteomic and metabonomic studies, particularly in understanding the renal response to various exposures, underscores its importance in biomedical research (Zhang et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-aminodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Aminodecanoic acid | |
CAS RN |
84277-81-6 | |
Record name | 2-Aminodecanoic acid, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084277816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINODECANOIC ACID, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S8K7XJJ61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.